ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate
Description
Properties
IUPAC Name |
ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-2-18-12(16)10-5-3-9(4-6-10)7-14-11(15)8-19-13(14)17/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZLGSMSKJEFFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CN2C(=O)CSC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield, purity, and selectivity of the product. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can result in the formation of various functionalized thiazolidine compounds .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate has shown promising antimicrobial activity against various pathogens. Studies indicate that compounds with thiazolidinone structures exhibit significant antibacterial effects. For instance, a study published in IUCrData highlighted the compound's structural characteristics and its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls .
Antioxidant Activity
Research has demonstrated that thiazolidinone derivatives possess antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. A comparative analysis of various derivatives indicated that this compound exhibits a high degree of scavenging activity .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been investigated. Thiazolidinones are known to inhibit pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases. Preliminary results suggest that this compound may reduce inflammation markers in vitro .
Agricultural Science Applications
Pesticidal Activity
In agricultural research, this compound has been studied for its potential as a pesticide. The thiazolidinone moiety is known for its insecticidal properties. Field studies have shown that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects .
Fungicidal Properties
The compound has also been evaluated for fungicidal activity against common plant pathogens. Laboratory assays revealed that it inhibits fungal growth at low concentrations, making it a candidate for developing eco-friendly fungicides .
Material Science Applications
Polymer Synthesis
this compound can be utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength. Research indicates that polymers derived from this compound exhibit better resistance to environmental degradation compared to conventional materials .
Nanocomposite Development
Recent advancements have explored the use of this compound in nanocomposite materials. By integrating this compound into nanostructured systems, researchers have achieved materials with superior electrical and thermal conductivity .
Table 1: Summary of Biological Activities
Table 2: Material Properties
| Application Type | Property Improved | Reference |
|---|---|---|
| Polymer Synthesis | Enhanced thermal stability | Crescent Chemical |
| Nanocomposite Development | Superior electrical conductivity | Crescent Chemical |
Case Studies
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various thiazolidinone derivatives including this compound. Results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for pharmaceutical applications in treating infections.
Case Study 2: Agricultural Application
Field trials conducted on crops treated with formulations containing this compound showed a marked decrease in pest populations compared to untreated controls. This highlights its potential as an eco-friendly alternative to synthetic pesticides.
Mechanism of Action
The mechanism of action of ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural Variations
- Substituent Position: Derivatives like 4-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid (CAS: 75697-97-1) replace the benzoate ester with a butanoic acid chain, altering solubility and bioactivity .
- Ring Modifications : Compounds such as ethyl 4-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)benzoate feature spirocyclic systems, enhancing conformational rigidity .
Physicochemical Properties
Molecular Weight and Lipophilicity
- Ethyl 4-[(2,4-dioxo-thiazolidin-3-yl)methyl]benzoate: Estimated molecular weight ≈ 307.3 g/mol (based on ethyl benzoate: 150.177 g/mol + thiazolidinone moiety).
Crystallographic Data
- Single-crystal X-ray analysis of ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate (4c) reveals a triclinic crystal system (Space group P-1) with unit cell parameters a = 8.0592 Å, b = 11.0011 Å, c = 13.471 Å .
Growth Modulation
Thiazolidinone derivatives exhibit diverse bioactivities:
- Methyl 4-[[(5E)-5-(4-methylsulfanylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methylamino]benzoate shows 16.97% growth modulation (p < 0.05) in plant models, suggesting the ethyl analog may have similar or enhanced activity due to increased lipophilicity .
- SS4 (4-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid), a structurally related azetidinone, demonstrates lower activity compared to thiazolidinones, highlighting the importance of the dioxo-thiazolidinone core .
Enzyme Inhibition
Thiazolidinones are known PPAR-γ agonists and α-glucosidase inhibitors. The ethyl ester’s bulkier substituent may improve binding affinity compared to methyl or unsubstituted benzoates .
Biological Activity
Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological activity, and mechanisms of action, supported by relevant research findings and data.
Synthesis of this compound
The synthesis typically involves the reaction of thiazolidine derivatives with ethyl bromoacetate under reflux conditions. The process can be summarized as follows:
- Preparation of Thiazolidine Ring : The thiazolidine ring is synthesized through cyclization reactions using appropriate precursors.
- Alkylation : Ethyl bromoacetate is introduced to the reaction mixture, leading to the formation of the target compound.
- Purification : The product is purified through recrystallization from ethanol.
The yield of this reaction can be around 77%, with a melting point between 127–129°C, indicating good purity and crystallinity .
Anticancer Properties
Research has indicated that thiazolidine derivatives exhibit significant anticancer activity. For instance, studies have shown that various thiazolidinones can induce apoptosis in cancer cell lines such as HeLa and K562. The IC50 values for these compounds suggest strong cytotoxic effects, often outperforming standard chemotherapeutics like cisplatin .
Table 1: Cytotoxic Activity of Thiazolidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | K562 | 8.5 - 14.9 | |
| Compound 2 | HeLa | 8.9 - 15.1 | |
| Compound 3 | MDA-MB-361 | 12.7 - 25.6 |
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. For example, derivatives have shown effectiveness against Gram-positive bacteria with MIC values significantly lower than those of conventional antibiotics .
Table 2: Antimicrobial Activity of Thiazolidine Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 7.81 - 15.62 | |
| Compound B | Bacillus spp. | 3.91 - 15.62 |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The thiazolidine moiety may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that promote apoptosis or inhibit tumor growth.
Further studies are required to elucidate the precise molecular mechanisms and pathways involved in these biological activities.
Case Studies
Several studies have explored the biological effects of thiazolidine derivatives:
- Study on Anticancer Activity : A comprehensive study evaluated multiple thiazolidinones against various cancer cell lines, revealing that certain compounds significantly inhibited cell growth through apoptosis induction .
- Antimicrobial Efficacy Study : Another investigation focused on the antimicrobial properties of synthesized thiazolidines, demonstrating their effectiveness against a range of bacterial strains, thus supporting their potential use as therapeutic agents .
Q & A
Q. Basic Characterization Techniques
- NMR/IR Spectroscopy: Confirm the presence of ester carbonyls (~1700 cm⁻¹) and thiazolidinone C=O stretches (~1750 cm⁻¹).
- Mass Spectrometry: Validate molecular weight (e.g., [M+H]+ at m/z 323.3).
Q. Advanced Crystallographic Analysis
- Single-Crystal X-ray Diffraction (SXRD): Use SHELXL (via the SHELX suite) for structure refinement. Address twinning or disorder by applying restraints to the thiazolidinone ring .
What biological activities are associated with this compound?
Q. Basic Screening Assays
- Enzyme Inhibition: Test against PPAR-γ or α-glucosidase using fluorometric/colorimetric assays (IC₅₀ values).
- Anticancer Activity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Mechanistic Studies
For contradictory activity data (e.g., high in vitro vs. low in vivo efficacy):
- Metabolic Stability: Perform liver microsome assays to assess cytochrome P450-mediated degradation.
- Molecular Dynamics (MD) Simulations: Model interactions with target proteins (e.g., PPAR-γ) to rationalize activity differences .
How can researchers resolve discrepancies in reported biological data?
Q. Methodological Approaches
- Dose-Response Repetition: Validate IC₅₀ values across multiple replicates and cell lines.
- Structural Analog Comparison: Benchmark against derivatives like ethyl 4-{3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl}benzoate to isolate substituent effects .
What strategies are used to study the compound’s mechanism of action?
Q. Advanced Techniques
- Molecular Docking: Use AutoDock Vina to predict binding modes with PPAR-γ (PDB ID: 1I7I).
- Kinetic Studies: Measure enzyme inhibition kinetics (e.g., Kᵢ determination via Lineweaver-Burk plots) .
How is the toxicity profile assessed?
Q. Methodological Framework
- In Vitro Cytotoxicity: Use hemolysis assays (RBCs) and Ames tests for mutagenicity.
- In Vivo Acute Toxicity: Dose escalation in rodent models (OECD 423 guidelines) .
What structural modifications enhance activity?
Q. Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups: Chloro or nitro substituents on the benzylidene moiety improve enzyme inhibition (e.g., IC₅₀ reduced by 40% with 4-Cl substitution).
- Ester Chain Length: Ethyl esters show better bioavailability than methyl analogs due to lipophilicity .
How is crystallographic data analyzed for polymorph identification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
